Cas no 1796116-09-0 (1-[1-(2-Methoxyacetyl)piperidin-4-YL]-3,3-dimethylurea)
![1-[1-(2-Methoxyacetyl)piperidin-4-YL]-3,3-dimethylurea structure](https://www.kuujia.com/scimg/cas/1796116-09-0x500.png)
1-[1-(2-Methoxyacetyl)piperidin-4-YL]-3,3-dimethylurea Chemical and Physical Properties
Names and Identifiers
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- 1-[1-(2-METHOXYACETYL)PIPERIDIN-4-YL]-3,3-DIMETHYLUREA
- 3-[1-(2-Methoxyacetyl)piperidin-4-yl]-1,1-dimethylurea
- AKOS027475553
- 1796116-09-0
- EN300-749099
- 1-[1-(2-Methoxyacetyl)piperidin-4-YL]-3,3-dimethylurea
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- Inchi: 1S/C11H21N3O3/c1-13(2)11(16)12-9-4-6-14(7-5-9)10(15)8-17-3/h9H,4-8H2,1-3H3,(H,12,16)
- InChI Key: NOWANFADLWHTFO-UHFFFAOYSA-N
- SMILES: O=C(COC)N1CCC(CC1)NC(N(C)C)=O
Computed Properties
- Exact Mass: 243.15829154g/mol
- Monoisotopic Mass: 243.15829154g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.9Ų
- XLogP3: -0.5
1-[1-(2-Methoxyacetyl)piperidin-4-YL]-3,3-dimethylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-749099-0.25g |
1-[1-(2-methoxyacetyl)piperidin-4-yl]-3,3-dimethylurea |
1796116-09-0 | 95% | 0.25g |
$509.0 | 2024-05-23 | |
Enamine | EN300-749099-2.5g |
1-[1-(2-methoxyacetyl)piperidin-4-yl]-3,3-dimethylurea |
1796116-09-0 | 95% | 2.5g |
$2014.0 | 2024-05-23 | |
Enamine | EN300-749099-1.0g |
1-[1-(2-methoxyacetyl)piperidin-4-yl]-3,3-dimethylurea |
1796116-09-0 | 95% | 1.0g |
$1029.0 | 2024-05-23 | |
Enamine | EN300-749099-5.0g |
1-[1-(2-methoxyacetyl)piperidin-4-yl]-3,3-dimethylurea |
1796116-09-0 | 95% | 5.0g |
$2981.0 | 2024-05-23 | |
Enamine | EN300-749099-0.05g |
1-[1-(2-methoxyacetyl)piperidin-4-yl]-3,3-dimethylurea |
1796116-09-0 | 95% | 0.05g |
$238.0 | 2024-05-23 | |
Enamine | EN300-749099-0.1g |
1-[1-(2-methoxyacetyl)piperidin-4-yl]-3,3-dimethylurea |
1796116-09-0 | 95% | 0.1g |
$355.0 | 2024-05-23 | |
Enamine | EN300-749099-0.5g |
1-[1-(2-methoxyacetyl)piperidin-4-yl]-3,3-dimethylurea |
1796116-09-0 | 95% | 0.5g |
$803.0 | 2024-05-23 | |
Enamine | EN300-749099-10.0g |
1-[1-(2-methoxyacetyl)piperidin-4-yl]-3,3-dimethylurea |
1796116-09-0 | 95% | 10.0g |
$4421.0 | 2024-05-23 |
1-[1-(2-Methoxyacetyl)piperidin-4-YL]-3,3-dimethylurea Related Literature
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
Additional information on 1-[1-(2-Methoxyacetyl)piperidin-4-YL]-3,3-dimethylurea
Introduction to 1-[1-(2-Methoxyacetyl)piperidin-4-YL]-3,3-dimethylurea (CAS No. 1796116-09-0)
1-[1-(2-Methoxyacetyl)piperidin-4-YL]-3,3-dimethylurea is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1796116-09-0, has garnered attention due to its potential applications in drug development and molecular research. The presence of a piperidine ring and a urea moiety in its structure imparts distinct chemical and biological characteristics, making it a valuable candidate for further exploration.
The molecular structure of 1-[1-(2-Methoxyacetyl)piperidin-4-YL]-3,3-dimethylurea consists of a central piperidine ring substituted with a 2-methoxyacetyl group at the 1-position and a dimethylurea moiety at the 3-position. This arrangement contributes to its reactivity and interaction with biological targets. The piperidine ring is a common pharmacophore in many drugs due to its ability to mimic natural amino acid structures, facilitating binding to biological receptors. The urea moiety, on the other hand, is known for its role in hydrogen bonding interactions, which can enhance the binding affinity of a molecule to its target.
Recent research in the field of medicinal chemistry has highlighted the importance of such structural motifs in designing novel therapeutic agents. The combination of the piperidine and urea functionalities in 1-[1-(2-Methoxyacetyl)piperidin-4-YL]-3,3-dimethylurea suggests potential applications in the development of small-molecule inhibitors or modulators. Studies have shown that compounds incorporating these motifs often exhibit favorable pharmacokinetic properties and improved bioavailability.
In particular, the 2-methoxyacetyl group in the compound's structure can serve as a versatile handle for further chemical modifications. This functionality allows for the introduction of additional substituents or linkers, enabling the synthesis of more complex derivatives with tailored biological activities. Such modifications are crucial in optimizing drug candidates for specific therapeutic targets.
The significance of 1-[1-(2-Methoxyacetyl)piperidin-4-YL]-3,3-dimethylurea is further underscored by its potential role in addressing unmet medical needs. Current research efforts are focused on identifying novel compounds that can interact with disease-causing targets more effectively than existing therapies. The unique structural features of this compound make it a promising candidate for further investigation in this context.
Advances in computational chemistry and molecular modeling have facilitated the rapid screening of such compounds for their biological activity. These techniques allow researchers to predict how a molecule will interact with biological targets based on its structure, thereby accelerating the drug discovery process. 1-[1-(2-Methoxyacetyl)piperidin-4-YL]-3,3-dimethylurea has been subjected to such analyses, revealing potential binding interactions with various enzymes and receptors relevant to human health.
The synthesis of 1-[1-(2-Methoxyacetyl)piperidin-4-YL]-3,3-dimethylurea involves multi-step organic reactions that require precise control over reaction conditions. The use of high-purity starting materials and optimized synthetic protocols is essential to ensure the desired product quality. Recent improvements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research purposes.
Evaluation of the compound's pharmacological properties is crucial for determining its potential as a therapeutic agent. In vitro studies have been conducted to assess its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways relevant to human diseases. These studies provide valuable insights into the compound's mechanism of action and potential therapeutic applications.
The safety profile of 1-[1-(2-Methoxyacetyl)piperidin-4-YL]-3,3-dimethylurea is another critical aspect that has been examined. Preliminary toxicology studies have been performed to assess its acute and chronic toxicity profiles. These studies are essential for ensuring that the compound is safe for further development and potential clinical use. The results obtained from these studies will guide future research efforts aimed at optimizing its safety and efficacy.
The future prospects for 1-[1-(2-Methoxyacetyl)piperidin-4-YL]-3,3-dimethylurea are promising, given its unique structural features and potential applications in drug development. Ongoing research efforts are focused on further exploring its biological activity and developing novel derivatives with enhanced therapeutic properties. Collaborative efforts between academic institutions and pharmaceutical companies are likely to play a significant role in advancing this field.
In conclusion, 1-[1-(2-Methoxyacetyl)piperidin-4-YL]-3,3-dimethylurea (CAS No. 1796116-09-0) is a compound of considerable interest in pharmaceutical chemistry due to its structural complexity and potential biological activity. Its unique combination of functional groups makes it a valuable candidate for further exploration in drug discovery and molecular research. As our understanding of biological systems continues to evolve, compounds like this one are poised to play an increasingly important role in addressing complex medical challenges.
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